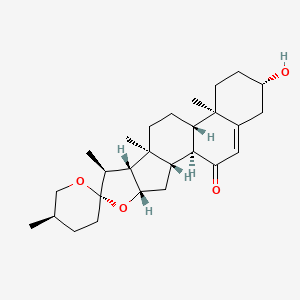

7-Ketodiosgenin

Description

Contextualizing Steroidal Saponins (B1172615) in Phytochemical Research

Steroidal saponins are a diverse group of naturally occurring glycosides, characterized by a steroid aglycone (sapogenin) linked to one or more sugar chains. nih.gov They are widely distributed in the plant kingdom, with notable concentrations found in species of the families Dioscoreaceae (yam), Agavaceae (agave), and Liliaceae (lily). nih.govresearchgate.net In phytochemical research, these compounds are of great interest due to their vast structural diversity and broad spectrum of pharmacological activities, including anti-inflammatory, antitumor, and immunoregulatory effects. researchgate.netnih.gov

The basic structure consists of a C27 steroidal skeleton, typically a spirostanol (B12661974) or furostanol type, which forms the hydrophobic aglycone, and a hydrophilic sugar moiety attached at various positions, most commonly the C-3 hydroxyl group. semanticscholar.org The diversity within this class arises from variations in the aglycone's oxidation patterns and the composition and linkage of the sugar chains. nih.gov The industrial importance of steroidal saponins is rooted in their role as precursors for the semi-synthesis of steroidal drugs, a practice established with the use of diosgenin (B1670711) for producing cortisone (B1669442) and sex hormones. wikipedia.orgacs.org

Academic Rationale for Investigating 7-Ketodiosgenin within Steroidal Metabolite Research

The academic impetus for investigating 7-Ketodiosgenin stems primarily from its position as a direct derivative of diosgenin, one of the most important and extensively studied steroidal sapogenins. researchgate.netnih.gov Research into diosgenin derivatives is largely driven by the goal of overcoming the parent compound's limitations, such as poor aqueous solubility and low bioavailability, to enhance its therapeutic potential. researchgate.net The chemical modification of the diosgenin skeleton is a proven strategy to modulate biological activity and explore structure-activity relationships.

The introduction of a ketone group at the C-7 position of the steroid nucleus, creating 7-Ketodiosgenin, is a significant modification. This transformation alters the electronic properties and conformation of the B-ring of the steroid, which can profoundly influence its interaction with biological targets. Furthermore, 7-Ketodiosgenin serves as a crucial synthetic intermediate. The 7-keto group is a versatile chemical handle that allows for further structural modifications. For instance, it is a necessary precursor for the synthesis of 7-ketoxime derivatives, which have been investigated for their potent anti-cancer properties. mdpi.com Research has documented the synthesis of 7-oxygenated 5β,25D-spirostanes, including the 7-one (keto) derivative, underscoring its value in creating novel poly-oxygenated steroid sapogenins. researchgate.net

Overview of Current Research Trajectories and Knowledge Gaps for 7-Ketodiosgenin

Current research trajectories involving 7-Ketodiosgenin are primarily focused on its use as a building block in synthetic chemistry to create more complex and potent derivatives. The main goal is to generate novel compounds with enhanced pharmacological profiles, particularly in oncology. mdpi.com A notable example is the synthesis of long-chain fatty acid/ester derivatives of diosgenin-7-ketoxime from 7-Ketodiosgenin, which have shown significant anti-proliferative activity against prostate cancer cells. mdpi.com

Despite its importance as an intermediate, a significant knowledge gap exists regarding the intrinsic biological activity of 7-Ketodiosgenin itself. While many of its downstream derivatives are being evaluated, the pharmacological profile of 7-Ketodiosgenin remains largely uncharacterized in the scientific literature.

More broadly for the class of diosgenin derivatives, while numerous preclinical in vitro studies report promising anticancer, anti-inflammatory, and neuroprotective effects, there is a substantial lack of comprehensive in vivo animal studies and human clinical trials. nih.govresearchgate.net Therefore, a major gap in the research is the translation of promising laboratory findings into clinically relevant data. Future research will need to focus not only on synthesizing new derivatives but also on rigorously evaluating the most promising compounds, including 7-Ketodiosgenin, in advanced biological systems to validate their therapeutic potential.

Data Tables

Table 1: Physicochemical Properties of Diosgenin and 7-Ketodiosgenin

| Property | Diosgenin | 7-Ketodiosgenin | Source(s) |

|---|---|---|---|

| CAS Number | 512-04-9 | 6877-72-1 | wikipedia.orgichemical.com |

| Chemical Formula | C₂₇H₄₂O₃ | C₂₇H₄₀O₃ | wikipedia.org |

| Molar Mass | 414.63 g/mol | 428.61 g/mol (Calculated) | wikipedia.org |

| Structure | Spirost-5-en-3β-ol | (25R)-Spirost-5-en-3β-ol-7-one | wikipedia.orgresearchgate.net |

| Description | A naturally occurring steroidal sapogenin found in high abundance in plants of the Dioscorea genus. It serves as a key precursor for the synthesis of various steroid hormones. | A synthetic derivative of diosgenin, characterized by the presence of a ketone group at the C-7 position. It is primarily used as an intermediate in the synthesis of other steroidal compounds. | wikipedia.orgmdpi.comresearchgate.net |

Table 2: Selected Research Findings on Derivatives of 7-Ketodiosgenin

| Derivative Class | Research Focus | Experimental Model | Key Finding | Source(s) |

|---|---|---|---|---|

| Diosgenin-7-ketoxime Analogs | Anticancer Activity | DU145 Prostate Cancer Cells (in vitro) | Derivatives exhibited potent anti-proliferative activity, associated with the suppression of lipopolysaccharide-induced activation of TNF-α and IL-6. | mdpi.com |

| 7-Oxygenated 5β,25D-Spirostanes | Synthetic Chemistry | Chemical Synthesis | 7-Ketodiosgenin (as 5β,25D-Spirostan-7-one) was successfully synthesized and used as an intermediate to create other poly-oxygenated steroids. | researchgate.net |

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S,4S,5'R,6S,7S,8R,9S,12S,13R,16S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-20-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O4/c1-15-5-10-27(30-14-15)16(2)24-22(31-27)13-20-23-19(7-9-26(20,24)4)25(3)8-6-18(28)11-17(25)12-21(23)29/h12,15-16,18-20,22-24,28H,5-11,13-14H2,1-4H3/t15-,16+,18+,19+,20+,22+,23-,24+,25+,26+,27+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYASCXLQDJNFAF-VKZSNQDLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4C(=O)C=C6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C(=O)C=C6[C@@]5(CC[C@@H](C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Natural Occurrence, Biosynthesis, and Biotransformation Pathways of 7 Ketodiosgenin

Botanical Sources and Distribution within Plant Species for Research Material Acquisition

7-Ketodiosgenin itself is not typically isolated directly from botanical sources in significant quantities. Instead, research material acquisition focuses on plants rich in its precursor, diosgenin (B1670711). Diosgenin is a phytosteroid sapogenin that can be extracted and subsequently converted to 7-Ketodiosgenin. The primary botanical sources of diosgenin are widespread across several plant families and genera.

Tubers of the Dioscorea genus, commonly known as wild yam, are the most prominent and commercially utilized source of diosgenin. wikipedia.org Species such as Dioscorea zingiberensis, Dioscorea composita, and Dioscorea villosa are particularly noted for their high content of diosgenin, which exists in the plant as glycosides called saponins (B1172615). wikipedia.orgresearchgate.netbohrium.com Hydrolysis of these saponins, either through acidic, basic, or enzymatic methods, yields the aglycone diosgenin. wikipedia.org

Other notable plant sources include species from the Fabaceae family, such as Fenugreek (Trigonella foenum-graecum), and the Costaceae family, like Costus speciosus. bohrium.comnih.gov A variety of other plants have been identified as containing diosgenin, making them potential sources for research material.

Table 1: Botanical Sources of Diosgenin

| Family | Genus | Species | Common Name | Reference |

|---|---|---|---|---|

| Dioscoreaceae | Dioscorea | D. zingiberensis, D. composita, D. villosa, D. althaeoides, D. colletti, D. floribunda, D. nipponica | Wild Yam, Chinese Yam | wikipedia.orgbohrium.com |

| Fabaceae | Trigonella | T. foenum-graecum | Fenugreek | bohrium.comnih.gov |

| Costaceae | Costus | C. speciosus | Crepe Ginger | bohrium.comnih.gov |

| Zygophyllaceae | Tribulus | T. terrestris | Puncture Vine | bohrium.com |

| Smilacaceae | Smilax | S. menispermoidea, S. china | - | wikipedia.orgbohrium.com |

| Liliaceae | Paris | P. polyphylla | Love Apple | bohrium.com |

Biosynthetic Pathways and Precursor Metabolism of Diosgenin and Related Steroids

The formation of 7-Ketodiosgenin is dependent on the initial biosynthesis of its direct precursor, diosgenin. The biosynthesis of diosgenin is a complex, multi-step process originating from primary metabolites within the plant cell.

The pathway begins with the synthesis of the 30-carbon compound, 2,3-oxidosqualene (B107256). This occurs via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. Both pathways produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). These units are condensed to form farnesyl pyrophosphate (FPP), which is then converted to squalene (B77637) by squalene synthase (SS). Squalene epoxidase (SE) then catalyzes the conversion of squalene to 2,3-oxidosqualene. nih.gov

From 2,3-oxidosqualene, the pathway proceeds to the formation of steroidal skeletons. Cycloartenol (B190886) synthase (CAS) cyclizes 2,3-oxidosqualene into cycloartenol. Through a series of subsequent enzymatic reactions, cycloartenol is converted into cholesterol. nih.gov Cholesterol serves as the crucial precursor for diosgenin. The final stages involve a series of oxidation, hydroxylation, and glycosylation reactions on the cholesterol molecule to form the spirostanol (B12661974) structure of diosgenin. nih.gov

Identification of Key Enzymatic Steps and Genetic Regulation in Diosgenin Biosynthesis

The conversion of cholesterol to diosgenin is a critical part of the pathway and is primarily regulated by two large enzyme families: Cytochrome P450 monooxygenases (CYP450s) and UDP-dependent glycosyltransferases (UGTs). nih.gov

CYP450 enzymes are responsible for the key hydroxylation reactions at specific carbon positions (C-16, C-22, and C-26) on the cholesterol steroid nucleus, which are essential for forming the furan (B31954) and pyran rings of the spiroketal side chain of diosgenin. nih.gov For instance, studies in Dioscorea zingiberensis have identified specific P450 genes, such as DzinCYP94D144 and DzinCYP90G6, that catalyze these transformations. nih.gov The expression of these genes is a key regulatory point in diosgenin accumulation.

UGTs are involved in the glycosylation of the steroidal intermediates, which is a crucial step for the stability and accumulation of these compounds within the plant vacuole. The final step in many diosgenin-producing plants is the formation of dioscin (B1662501) (a glycoside of diosgenin), which is then hydrolyzed to yield diosgenin during extraction. researchgate.net

Genetic regulation of the pathway is complex, involving various transcription factors (TFs) such as MYB, bHLH, and WRKY families, which can control the expression of the biosynthetic genes, including those for CYP450s and UGTs. nih.gov

Table 2: Key Enzymes in Diosgenin Biosynthesis

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Squalene Synthase | SS | Converts farnesyl pyrophosphate to squalene | nih.gov |

| Squalene Epoxidase | SE | Converts squalene to 2,3-oxidosqualene | nih.gov |

| Cycloartenol Synthase | CAS | Cyclizes 2,3-oxidosqualene to cycloartenol | nih.gov |

| Cytochrome P450 Monooxygenases | CYP450s | Catalyze hydroxylation at C-16, C-22, C-26 of the cholesterol skeleton | nih.gov |

| UDP-Glycosyltransferases | UGTs | Glycosylate steroidal intermediates | nih.gov |

Proposed Pathways for the Formation of 7-Ketodiosgenin from Diosgenin

The conversion of diosgenin to 7-Ketodiosgenin involves the oxidation of the hydroxyl group at the C-3 position and isomerization of the double bond from C-5 to C-4, followed by oxidation at the C-7 position. Research into microbial biotransformation provides the primary models for this conversion.

One proposed pathway involves a two-step process identified in the yeast Wickerhamomyces anomalus JQ-1. nih.gov This pathway includes the oxidation of the 3β-hydroxyl group to a 3-keto group and a simultaneous isomerization of the C5-C6 double bond to a C4-C5 position, forming diosgenone ((25R)-spirost-4-en-3-one). nih.gov This transformation is functionally similar to an Oppenauer-type oxidation. nih.gov Further oxidation at the C-7 position would then yield 7-Ketodiosgenin.

Another key enzyme identified is cholesterol oxidase. A cholesterol oxidase named ChoL, from the bacterium Streptomyces virginiae IBL-14, has been shown to be critical in catalyzing the conversion of diosgenin into 4-ene-3-keto steroids, which is the core structure of diosgenone. nih.gov This enzymatic action represents a direct pathway for the initial and crucial oxidation and isomerization step required to form the enone system from diosgenin's 3-hydroxy-5-ene structure.

Comparative Biosynthetic Studies across Diverse Plant Genera

Comparative studies of diosgenin biosynthesis in different plant genera, such as Dioscorea and Trigonella, reveal both conserved and divergent features of the pathway. While the core pathway from IPP/DMAPP to cholesterol is largely conserved, the downstream modifications show variability.

For example, in Dioscorea species, the pathway heavily favors the production of diosgenin from cholesterol. nih.gov In contrast, studies in fenugreek (Trigonella foenum-graecum) have suggested that other phytosterols, such as β-sitosterol, can also serve as significant precursors, potentially indicating a branched or alternative pathway. nih.gov The specific CYP450 and UGT enzymes involved in the final steps can differ between genera, leading to variations in the types and quantities of steroidal saponins produced. This diversity in enzymatic machinery highlights the evolutionary adaptation of secondary metabolism across different plant lineages.

Microbial and Enzymatic Biotransformations for 7-Ketodiosgenin Synthesis in Research

Given the low natural abundance of 7-Ketodiosgenin, microbial and enzymatic biotransformations of diosgenin have become a primary strategy for its synthesis in a research setting. This approach offers a greener alternative to complex chemical synthesis.

Various microorganisms have been identified that can perform specific oxidative reactions on the diosgenin molecule. The bacterium Mycolicibacterium sp. HK‐90 has been studied for its ability to degrade diosgenin, a process that involves the initial formation of diosgenone. nih.gov Similarly, the fungus Cunninghamella blakesleana AS 3.970 is known to hydroxylate diosgenin at various positions, demonstrating the potential of microbial systems to create a diverse range of derivatives. rsc.org The yeast Wickerhamomyces anomalus JQ-1 has been shown to efficiently convert diosgenin into diosgenone, achieving a transformation of 85% of the substrate within 72 hours. nih.gov

Advanced Analytical Methodologies for 7 Ketodiosgenin in Research Investigations

Chromatographic Separations for Complex Biological Matrices

Chromatographic techniques are fundamental for isolating and quantifying 7-Ketodiosgenin from intricate biological samples, such as plant extracts, cell cultures, or plasma. These methods separate the target compound from a multitude of other components, which is essential for accurate analysis.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) Method Development

HPLC and UHPLC are the most prevalent techniques for the analysis of non-volatile steroidal compounds like 7-Ketodiosgenin. nih.gov Method development for these compounds typically leverages reversed-phase (RP) chromatography, which separates molecules based on their hydrophobicity.

Method Development Insights:

Stationary Phase: C18 columns are the standard choice, offering excellent retention and separation for steroidal structures. researchgate.net

Mobile Phase: A gradient or isocratic elution using mixtures of acetonitrile (B52724) and water is commonly employed. researchgate.netcabidigitallibrary.org The addition of a small percentage of formic acid (e.g., 0.05%) can improve peak shape and ionization efficiency when coupled with a mass spectrometer. nih.gov

Detection: Since 7-Ketodiosgenin lacks a strong chromophore, UV detection is performed at low wavelengths, typically around 203-210 nm. researchgate.netcabidigitallibrary.org For enhanced sensitivity and selectivity, especially in complex matrices, Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometry (MS) are preferred. nih.govnih.gov

UHPLC, with its smaller particle-size columns, offers significant advantages over traditional HPLC, including faster analysis times, improved resolution, and higher sensitivity, making it particularly suitable for complex biological samples and pharmacokinetic studies. nih.gov

Table 1: Typical HPLC/UHPLC Parameters for Analysis of Diosgenin (B1670711) and Related Steroids

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5µm) | researchgate.net |

| Mobile Phase | Acetonitrile:Water (e.g., 90:10 v/v or 75:25 v/v) | nih.govresearchgate.net |

| Flow Rate | 0.4 - 1.0 mL/min | researchgate.netcabidigitallibrary.org |

| Detection | UV (203 nm), ELSD, or MS | nih.govresearchgate.net |

| Retention Time (Diosgenin) | ~10.5 minutes (Isocratic) | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

GC-MS is a powerful technique for the analysis of steroids, offering high resolution and definitive identification based on mass spectra. However, due to the low volatility of steroidal sapogenins like 7-Ketodiosgenin, derivatization is often a necessary step to convert them into more thermally stable and volatile compounds.

Analytical Workflow:

Extraction: Isolation of the steroid fraction from the matrix.

Hydrolysis: If analyzing glycosidic forms, acid hydrolysis is performed to yield the aglycone.

Derivatization: The hydroxyl group at C-3 is typically derivatized, for example, by silylation (using reagents like BSTFA) or acetylation, to increase volatility.

GC Separation: A capillary column, such as a HP5-MS, is used to separate the derivatized analytes.

MS Detection: The mass spectrometer provides a fragmentation pattern that serves as a chemical fingerprint for identification and quantification.

Research on steroidal sapogenins has successfully used capillary GC and combined GC-MS to identify compounds in plant extracts after hydrolysis. nih.gov This approach is fully applicable to 7-Ketodiosgenin, where its unique mass spectrum would allow for both its qualitative confirmation and quantitative measurement.

Thin-Layer Chromatography (TLC) and High-Performance Thin-Layer Chromatography (HPTLC) for Screening and Quantification

TLC and its high-performance version, HPTLC, are valuable tools for the rapid screening and quantification of 7-Ketodiosgenin in various samples, particularly from herbal and natural product extracts. nih.gov These methods are cost-effective and allow for the simultaneous analysis of multiple samples.

Methodological Parameters:

Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel 60 F254 are commonly used. srce.hrnih.gov

Mobile Phase: A non-polar solvent system is required for effective separation. A mixture of n-heptane and ethyl acetate (B1210297) (e.g., 7:3, v/v) has proven effective for separating diosgenin from other hydrolysis products. srce.hrnih.gov Another system used is Toluene:ethyl acetate:formic acid (6:5:1 v/v/v). scholarsresearchlibrary.com

Visualization: After development, the plate is sprayed with a derivatizing reagent, such as an anisaldehyde-sulfuric acid or methanolic sulphuric acid reagent, and heated. srce.hrresearchgate.net This step produces colored spots, allowing for visualization and densitometric quantification.

Quantification: Densitometric scanning is performed at a specific wavelength (e.g., 366 nm or 426 nm) to measure the intensity of the spots, which is proportional to the concentration of the analyte. scholarsresearchlibrary.comresearchgate.net

HPTLC methods have been validated for diosgenin with good linearity, precision, and accuracy, and these established protocols can be directly adapted for the analysis of 7-Ketodiosgenin. srce.hrresearchgate.net

Table 2: HPTLC Method Parameters for Sapogenin Analysis

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Stationary Phase | HPTLC plates, silica gel 60 F254 | srce.hrnih.gov |

| Mobile Phase | n-heptane:ethyl acetate (7:3, v/v) | srce.hr |

| Derivatization Reagent | Anisaldehyde-sulfuric acid reagent | srce.hr |

| Detection | Densitometric scanning (e.g., 366 nm, 426 nm) | scholarsresearchlibrary.comresearchgate.net |

| Rf Value (Diosgenin) | ~0.47 - 0.77 | srce.hrscholarsresearchlibrary.com |

Spectroscopic and Spectrometric Techniques for Structural Characterization of Derivatives

Following isolation, spectroscopic and spectrometric methods are indispensable for the unambiguous structural elucidation of 7-Ketodiosgenin and its derivatives. These techniques provide detailed information on the molecular structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignments

NMR spectroscopy is the most powerful tool for the complete structural and stereochemical characterization of complex organic molecules like 7-Ketodiosgenin. The introduction of the C-7 keto group induces significant changes in the chemical shifts of nearby protons and carbons compared to the parent diosgenin, providing clear evidence of the modification.

Key NMR Experiments:

¹H NMR: Provides information on the proton environment. The signals for protons on carbons adjacent to the new ketone (e.g., H-5, H-6, H-8) will be shifted downfield due to the anisotropic effect of the carbonyl group.

¹³C NMR: Directly detects the carbon skeleton. The most notable change is the appearance of a signal in the carbonyl region (~200-210 ppm) for C-7 and shifts in the signals of adjacent carbons.

Detailed analysis of coupling constants and through-space correlations (NOESY/ROESY) can confirm the stereochemical configuration of the entire molecule, which is often a complex challenge for steroidal structures. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Fragmentation Pattern Analysis

HRMS provides the exact mass of the molecular ion, allowing for the determination of the elemental formula with high confidence. This is a critical first step in identifying an unknown compound or confirming the structure of a synthesized derivative like 7-Ketodiosgenin.

When coupled with tandem MS (MS/MS), HRMS reveals detailed fragmentation patterns. For 7-Ketodiosgenin, the fragmentation would be compared to that of diosgenin. The spiroketal side chain (rings E and F) of diosgenin produces characteristic fragment ions. xml-journal.net The presence of the C-7 ketone in 7-Ketodiosgenin would influence the fragmentation of the steroidal core (rings A-D).

Expected Fragmentation Behavior:

The molecular ion [M+H]⁺ of 7-Ketodiosgenin would have a mass 14 Da higher than that of diosgenin (C₂₇H₄₂O₃, M.W. 414.63) due to the replacement of a CH₂ group with a C=O group (and loss of 2 H atoms), resulting in a formula of C₂₇H₄₀O₃ (M.W. 428.61).

Cleavage of the steroidal core will be influenced by the C-7 ketone, potentially leading to characteristic neutral losses or fragment ions that are different from those observed for diosgenin.

The characteristic fragmentation of the spirostanol (B12661974) side chain would likely remain similar, providing a signature for this class of compounds. researchgate.netnih.gov

By analyzing these patterns, researchers can confirm the presence and location of the keto functional group, providing orthogonal evidence to the NMR data for complete structural characterization. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational analytical techniques for the structural elucidation of steroidal saponins (B1172615) like 7-Ketodiosgenin. These methods provide critical information regarding the compound's functional groups and conjugated systems, respectively.

Infrared (IR) Spectroscopy is employed to identify the characteristic vibrational frequencies of specific bonds within the 7-Ketodiosgenin molecule. The presence of a ketone group at the C-7 position is a defining feature, which gives rise to a strong, sharp absorption band in the carbonyl region of the IR spectrum. This C=O stretching vibration is typically observed between 1700 cm⁻¹ and 1725 cm⁻¹. The exact position can be influenced by the local molecular environment. For instance, analysis of related 7-oxo steroids, such as 7-oxo-DHEA, shows a distinct C=O absorption peak around 1673 cm⁻¹. mdpi.com

Other significant absorptions for 7-Ketodiosgenin include a broad band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration from the hydroxyl group at C-3. The complex spiroketal structure (F-ring) of the diosgenin backbone, along with other C-O bonds, produces a series of strong bands in the "fingerprint region," typically between 1200 cm⁻¹ and 1000 cm⁻¹. libretexts.org Additionally, C-H stretching vibrations from the steroidal skeleton's methyl and methylene (B1212753) groups are observed around 2850-3000 cm⁻¹. By comparing the spectrum of 7-Ketodiosgenin to its parent compound, diosgenin, the most notable difference is the appearance of the strong C=O peak and potential shifts in other regions due to the electronic effects of the new ketone group.

Interactive Data Table: Expected IR Absorption Bands for 7-Ketodiosgenin

| Wavenumber Range (cm⁻¹) | Functional Group | Type of Vibration |

| 3600-3200 | O-H (Alcohol) | Stretching, broad |

| 3000-2850 | C-H (Alkyl) | Stretching |

| 1725-1700 | C=O (Ketone) | Stretching, strong |

| 1200-1000 | C-O (Alcohol, Ether, Spiroketal) | Stretching, complex bands |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within the molecule, particularly those involving conjugated π-systems and chromophores. Most steroidal saponins lack extensive conjugation and thus exhibit weak UV absorption. mdpi.com However, the introduction of a carbonyl group, as in 7-Ketodiosgenin, creates a chromophore that absorbs UV radiation. The n→π* electronic transition of the isolated ketone group in 7-Ketodiosgenin is expected to result in a weak absorption band in the UV region, typically around 280-300 nm. While this absorption may not be intense, it serves as a useful diagnostic feature that distinguishes it from non-ketonic analogues like diosgenin. This spectroscopic approach can be leveraged for semi-quantitative determination by comparing molar absorptivity data with suitable steroid standards. nih.gov

Development and Validation of Bioanalytical Assays for Preclinical Research

The evaluation of 7-Ketodiosgenin in preclinical research necessitates the development of robust and validated bioanalytical assays to quantify its concentration in biological matrices such as plasma, serum, and tissue homogenates. These assays are crucial for pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of the compound. nih.gov High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the most common platform for this purpose.

The development process begins with optimizing the chromatographic conditions. A reversed-phase (RP) C18 column is typically selected for separating the relatively nonpolar steroidal saponin (B1150181) from endogenous components. The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer, run in either isocratic or gradient elution mode to achieve optimal resolution and peak shape. Detection can be performed using a UV detector set at the λmax of the ketone chromophore (around 280-300 nm), or for higher sensitivity and specificity, a mass spectrometer (MS) is used (LC-MS).

Once the method is developed, it must undergo rigorous validation according to international guidelines to ensure its reliability. Validation confirms that the assay is suitable for its intended purpose. Key validation parameters include:

Specificity and Selectivity: The ability to unequivocally measure 7-Ketodiosgenin in the presence of other components, such as metabolites, endogenous substances, and other compounds in the biological matrix.

Linearity: The assay should produce results that are directly proportional to the concentration of the analyte in samples within a defined range. A calibration curve is generated, and a correlation coefficient (r²) of >0.99 is typically required. nih.govresearchgate.net

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results under the same conditions (intra-day) and on different days (inter-day). nih.govmdpi.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.govresearchgate.net

Recovery: The efficiency of the sample extraction process from the biological matrix. A consistent and high recovery rate is desirable. nih.gov

Stability: The stability of 7-Ketodiosgenin in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

Interactive Data Table: Typical Validation Parameters for a Preclinical HPLC-UV Assay for 7-Ketodiosgenin

| Validation Parameter | Typical Acceptance Criteria | Purpose |

| Linearity (r²) | > 0.999 | Establishes a quantifiable concentration range. researchgate.net |

| Accuracy (% Bias) | Within ±15% (±20% at LOQ) | Ensures the measured value is close to the true value. mdpi.com |

| Precision (% RSD) | ≤ 15% (≤ 20% at LOQ) | Guarantees reproducibility of the measurement. nih.gov |

| Recovery (%) | Consistent and reproducible (e.g., 85-115%) | Measures the efficiency of the sample preparation. |

| Stability | < 15% deviation from nominal concentration | Confirms analyte integrity during sample handling and storage. |

Challenges and Innovations in Steroidal Saponin Analytical Research

The analytical research of steroidal saponins, including 7-Ketodiosgenin, is accompanied by a unique set of challenges that drive innovation in the field.

Key Challenges:

Structural Complexity and Diversity: Steroidal saponins are a large and diverse class of compounds with complex stereochemistry and varied glycosidic chains. Many saponins exist as closely related isomers, making their separation and individual quantification difficult. mdpi.com

Lack of Strong Chromophores: A significant challenge is that most steroidal saponins lack strong UV-absorbing chromophores, rendering UV-based detection insensitive and problematic for quantification, especially at low concentrations. mdpi.comresearchgate.net While 7-Ketodiosgenin possesses a ketone group, its UV absorbance is relatively weak.

Availability of Reference Standards: Obtaining pure analytical standards for individual saponins can be challenging and expensive. The isolation from natural sources is often a low-yield, time-consuming process, which hinders the development of quantitative methods. nih.gov

Matrix Effects: When analyzing biological samples, endogenous substances can interfere with the ionization of the target analyte in mass spectrometry, a phenomenon known as the matrix effect, which can compromise the accuracy and precision of the assay. nih.gov

Variability in Natural Sources: The concentration and profile of saponins in plant materials can vary significantly based on factors like geographical location, harvest time, and processing methods, complicating quality control. mdpi.com

Recent Innovations:

To overcome these challenges, researchers have developed and applied several innovative analytical techniques:

Advanced Chromatographic Techniques: Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC, improving the separation of complex saponin mixtures. mdpi.com

Hyphenated Techniques (LC-MS): The coupling of liquid chromatography with mass spectrometry (HPLC-MS, UPLC-MS) has become the gold standard for saponin analysis. researchgate.net MS provides high sensitivity and selectivity, allowing for the detection of compounds with weak or no UV absorbance and providing structural information based on mass-to-charge ratios and fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS): Techniques like Time-of-Flight (TOF) and Orbitrap MS provide highly accurate mass measurements, enabling the determination of elemental compositions and facilitating the identification of unknown saponins in complex mixtures. mdpi.com

Quantitative Analysis of Multicomponents by Single Marker (QAMS): This innovative approach allows for the simultaneous quantification of multiple saponins using a single, readily available reference standard. It establishes a relative correction factor between the single marker and other components, addressing the challenge of unavailable standards. mdpi.com

Metabolomics Approaches: Plant metabolomics platforms, utilizing LC-MS or NMR, allow for a comprehensive and holistic analysis of all saponins and other metabolites in a sample. This is particularly useful for understanding biosynthetic pathways and for the quality control of herbal products. mdpi.com

Interactive Data Table: Summary of Challenges and Innovations in Steroidal Saponin Analysis

| Challenges | Innovations |

| High structural similarity and complexity. mdpi.com | UPLC for improved chromatographic separation. mdpi.com |

| Weak or no UV absorbance. researchgate.net | Hyphenated techniques like HPLC-MS for sensitive detection. researchgate.net |

| Scarcity of pure reference standards. nih.gov | QAMS method for multi-component quantification. mdpi.com |

| Complex biological matrix effects. nih.gov | High-Resolution Mass Spectrometry (HR-MS) for specificity. mdpi.com |

| Natural variability in raw materials. mdpi.com | Metabolomics for comprehensive quality assessment. mdpi.com |

Molecular and Cellular Mechanistic Investigations of 7 Ketodiosgenin Preclinical Focus

Modulation of Intracellular Signaling Pathways

Preclinical research into 7-Ketodiosgenin and its parent compound, diosgenin (B1670711), has revealed significant interactions with various intracellular signaling pathways that govern cell fate. These steroidal saponins (B1172615) have been shown to influence critical cellular processes, including proliferation, apoptosis, and inflammation, primarily through the modulation of complex signaling networks. Investigations highlight that diosgenin can potently suppress pro-survival signaling pathways that are often constitutively active in cancer cells. mdpi.comnih.gov This modulation is central to its observed anti-cancer effects in various laboratory models. nih.gov The compound's ability to penetrate cell membranes allows it to interact with specific cellular receptors and signaling molecules, thereby triggering a cascade of events that can lead to the inhibition of tumor growth and metastasis. nih.gov

The anti-proliferative and pro-apoptotic properties of diosgenin, the precursor to 7-Ketodiosgenin, are well-documented across a range of cancer cell lines. mdpi.comnih.gov Studies demonstrate that diosgenin can effectively inhibit cell proliferation and induce programmed cell death, or apoptosis, in models of breast, prostate, cervical, and liver cancer, among others. nih.govnih.govresearchgate.net The mechanisms underlying these effects are multifaceted, involving the arrest of the cell cycle at critical checkpoints and the activation of molecular pathways that execute cell death. nih.govnih.gov For instance, in human hepatocellular carcinoma (HepG2) cells, diosgenin treatment leads to a significant cytotoxic effect. nih.gov Similarly, it inhibits the viability of human breast cancer (MCF-7) cells. nih.govresearchgate.net These effects are often achieved through the coordinated regulation of proteins involved in cell cycle progression and apoptosis. nih.gov

The cell cycle is a tightly controlled process involving several checkpoints that ensure genomic integrity before a cell proceeds to division. khanacademy.org A key mechanism of diosgenin's anti-proliferative action is its ability to induce cell cycle arrest, primarily at the G2/M phase transition. nih.govnih.govresearchgate.net This blockade prevents cancer cells from entering mitosis, thereby halting their proliferation.

In human erythroleukemia (HEL) cells, diosgenin treatment was shown to cause G2/M arrest through the upregulation of the p21 protein, a well-known cell cycle inhibitor. nih.gov This effect was observed to be independent of the p53 tumor suppressor pathway. nih.gov Similarly, in human breast cancer cells (MCF-7 and Hs578T), diosgenin-induced G2/M arrest was associated with a decrease in the levels of key regulatory proteins such as cyclin B and Cdc2, which are essential for entry into mitosis. nih.gov

| Cell Line | Observed Effect | Key Molecular Changes | Source(s) |

|---|---|---|---|

| HEL (Human Erythroleukemia) | G2/M Phase Arrest | ↑ p21 (p53-independent) | nih.gov |

| MCF-7 (Breast Cancer) | G2/M Phase Arrest | ↓ Cyclin B, ↓ Cdc2 | nih.gov |

| Hs578T (Breast Cancer) | G2/M Phase Arrest | ↓ Cyclin B, ↓ Cdc2 | nih.gov |

Apoptosis is a form of programmed cell death executed by a family of cysteine proteases called caspases. amegroups.cn It can be initiated through two main routes: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondria-mediated) pathway. Research indicates that diosgenin can trigger apoptosis by engaging both pathways. nih.govnih.govnih.gov

A critical event in the intrinsic pathway is the disruption of the mitochondrial membrane potential (ΔΨm), which is the electrical potential across the inner mitochondrial membrane essential for ATP production. nih.gov Diosgenin has been shown to induce a loss of ΔΨm in breast cancer cells (MCF-7 and Hs578T), an event visualized by the translocation of JC-1 dye from mitochondrial aggregates (red fluorescence) to cytosolic monomers (green fluorescence). researchgate.net This collapse of mitochondrial potential leads to the release of cytochrome c from the mitochondria into the cytoplasm. nih.govnih.gov

Once in the cytoplasm, cytochrome c facilitates the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3 and caspase-7. amegroups.cntaylorandfrancis.com Studies in HeLa cervical cancer cells demonstrated that diosgenin treatment led to the activation of caspase-9 and caspase-3, an effect that was blocked by specific inhibitors of these enzymes. nih.gov The activation of caspase-3 leads to the cleavage of key cellular substrates, such as poly-ADP-ribose polymerase (PARP), culminating in the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. nih.govnih.gov

The intrinsic pathway is tightly regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). Diosgenin shifts the balance in favor of apoptosis by increasing the expression of Bax and decreasing the expression of Bcl-2, thereby raising the Bax/Bcl-2 ratio. nih.govnih.gov Furthermore, diosgenin has been found to activate the extrinsic pathway by increasing the expression of death receptors like DR4 in MCF-7 cells and activating caspase-8 in HepG2 cells. nih.govnih.gov

| Cell Line | Apoptotic Event | Key Molecular Changes | Source(s) |

|---|---|---|---|

| HeLa (Cervical Cancer) | Intrinsic Pathway Activation | ↓ Mitochondrial Membrane Potential, ↓ Bcl-2, ↑ Caspase-9 & -3 Activity | nih.gov |

| HepG2 (Liver Cancer) | Mitochondrial & Extrinsic Pathway | ↑ Bax/Bcl-2 Ratio, ↑ Cytochrome c Release, ↑ Caspase-9, -8, & -3 Activity, ↑ PARP Cleavage | nih.gov |

| MCF-7 (Breast Cancer) | Mitochondrial & Extrinsic Pathway | ↓ Mitochondrial Membrane Potential, ↓ Bcl-2, ↑ DR4 Expression, ↑ Caspase-3 Activity | nih.govnih.govresearchgate.net |

| HEL (Erythroleukemia) | Intrinsic Pathway Activation | ↓ Mitochondrial Membrane Potential, ↑ Bax/Bcl-2 Ratio, ↑ PARP Cleavage | nih.gov |

Autophagy is a cellular degradation and recycling process that is essential for maintaining cellular homeostasis. mdpi.com While it is typically a pro-survival mechanism, its role in cancer is complex; in some contexts, it can promote cell death. Diosgenin and its derivatives have been shown to modulate autophagy in cancer cells. nih.govnih.gov

In human prostate cancer (DU145) cells, diosgenin was found to induce both apoptosis and autophagy. nih.gov The induction of autophagy was confirmed by the observation of autophagic vacuoles under transmission electron microscopy and an increase in the levels of autophagy-related proteins. nih.gov The mechanism appears to involve the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway, a central negative regulator of autophagy. nih.govmdpi.com Interestingly, when autophagy was blocked using an inhibitor, the apoptotic effect of diosgenin was enhanced, suggesting a potential cytoprotective role for autophagy in this context and highlighting a complex interplay between the two processes. nih.gov Similarly, the related compound dioscin (B1662501) was found to induce autophagy in human lung cancer cells, as indicated by the upregulation of LC3-II and beclin-1 proteins. nih.gov

Chronic inflammation is a key contributor to the development and progression of various diseases, including cancer. 7-Ketodiosgenin's parent compound, diosgenin, and its derivatives exhibit significant anti-inflammatory and immunomodulatory properties in various cellular models. nih.govnih.govbibliotekanauki.pl These compounds can suppress the production of pro-inflammatory mediators and modulate the activity of immune cells. bibliotekanauki.plnih.gov

In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a common model for studying inflammation, diosgenin was shown to inhibit phagocytic activity. bibliotekanauki.pl Furthermore, derivatives of diosgenin have been synthesized that demonstrate immunomodulatory effects by altering the expression of key cytokines that regulate the immune response, such as interleukins (IL) and tumor necrosis factor-alpha (TNF-α). nih.gov

The anti-inflammatory effects of diosgenin and its analogues are largely mediated by their ability to inhibit key pro-inflammatory signaling pathways, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. nih.govnih.gov These pathways control the expression of a wide array of inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.com

A synthetic primary amine derivative of diosgenin, DGP, was shown to significantly inhibit the production of nitric oxide (NO), iNOS, and COX-2 in LPS-stimulated microglial BV2 cells. nih.gov This inhibition was mediated by the suppression of the NF-κB pathway, specifically by preventing the nuclear translocation of the p65 subunit. nih.gov The same study also found that DGP blocked the phosphorylation of c-Jun amino-terminal kinase (JNK), a component of the MAPK pathway, but not other MAPKs like p38 or ERK. nih.gov Other studies have confirmed that diosgenin can downregulate the NF-κB and p38-MAPK pathways. nih.gov This dual inhibition of NF-κB and MAPK signaling effectively shuts down the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, underscoring the compound's potent anti-inflammatory activity at the cellular level. nih.gov

| Compound | Cell Model | Pathway(s) Inhibited | Downstream Effects | Source(s) |

|---|---|---|---|---|

| Diosgenin Derivative (DGP) | LPS-stimulated BV2 Microglia | NF-κB, JNK MAPK | ↓ NO, ↓ iNOS, ↓ COX-2, ↓ IL-6, ↓ IL-1β, ↓ TNF-α | nih.gov |

| Diosgenin | Various | NF-κB, p38-MAPK | Inhibition of inflammatory mediators | nih.gov |

| Diosgenin | LPS-stimulated RAW 264.7 Macrophages | Not specified | ↓ Phagocytic activity | bibliotekanauki.pl |

Anti-inflammatory and Immunomodulatory Activities in Cellular Models

Modulation of Cytokine and Chemokine Expression Profiles

Preclinical investigations into the direct effects of 7-Ketodiosgenin on cytokine and chemokine expression are not extensively documented. However, studies on its precursor, diosgenin, reveal significant modulatory effects on key inflammatory cytokines.

Diosgenin has been shown to possess anti-inflammatory properties by modulating the expression of several pro-inflammatory and anti-inflammatory cytokines. nih.gov In a study using a rat model of arthritis, oral administration of diosgenin profoundly downregulated the mRNA expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and key inflammatory mediators like Nuclear Factor-kappa B (NF-ĸβ) and Cyclooxygenase-2 (COX-2). nih.gov Concurrently, the expression of anti-inflammatory cytokines, Interleukin-4 (IL-4) and Interleukin-10 (IL-10), was upregulated in the treated group. nih.gov These findings suggest that the steroidal structure, common to both diosgenin and 7-Ketodiosgenin, plays a crucial role in regulating the inflammatory response at the cellular level. This modulation is largely attributed to the inhibition of the NF-κB signaling pathway, a central regulator of inflammatory gene expression. nih.govnih.gov Further research has indicated that diosgenin can also modulate cytokines like IL-6, which is involved in lipid metabolism and inflammatory responses associated with obesity. nih.gov

Table 1: Effects of Diosgenin on Cytokine and Mediator Expression (Preclinical Models)

| Cytokine/Mediator | Effect of Diosgenin | Implicated Pathway | Reference |

|---|---|---|---|

| TNF-α | Downregulation | NF-ĸβ, COX-2 | nih.gov |

| IL-1β | Downregulation | NF-ĸβ | nih.gov |

| IL-6 | Modulation | - | nih.gov |

| IL-4 | Upregulation | - | nih.gov |

| IL-10 | Upregulation | - | nih.gov |

| NF-ĸβ | Downregulation | - | nih.gov |

Receptor and Enzyme Interaction Profiling

Direct ligand-binding studies detailing the interaction of 7-Ketodiosgenin with cellular receptors like the Epidermal Growth Factor Receptor (EGFR) and Estrogen Receptor alpha (ERα) are not currently available in published literature.

However, the context of steroidal molecules and their receptor interactions is well-established. EGFR is activated by a family of seven distinct ligands, leading to cellular responses like proliferation and differentiation. nih.govnih.gov The interaction is complex, with different ligands capable of producing varied biological effects. nih.govresearchgate.net

Regarding the estrogen receptor, studies on the related compound 7-ketocholesterol (B24107) have been conducted in breast cancer cell lines. These studies have shown that 7-ketocholesterol can increase cellular migration and invasion potential regardless of the estrogen receptor (ER) status of the cells, suggesting its effects may not be solely mediated through classical ER pathways. nih.gov Estrogen receptors (ERα and ERβ) are key targets in hormone-responsive cancers, and various molecules, including synthetic estrogens like diethylstilbestrol (B1670540) (DES) and natural flavonoids, are known to bind to them. nih.govmdpi.com The binding affinity and subsequent cellular response depend significantly on the ligand's structure. nih.gov Given that steroid hormone derivatives can exhibit selective binding profiles for ER subtypes, it is plausible that 7-Ketodiosgenin could interact with these nuclear receptors, but this requires experimental validation. nih.gov

There is no direct evidence of 7-Ketodiosgenin's effect on HMG-CoA Reductase. However, other steroidal compounds have been shown to influence its activity. For instance, 7-dehydrocholesterol, an intermediate in cholesterol biosynthesis, has been found to accelerate the proteolysis of HMG-CoA reductase, thereby suppressing its activity post-translationally. nih.gov Statins, a class of drugs that are well-known inhibitors of HMG-CoA reductase, act by blocking the conversion of HMG-CoA to mevalonate (B85504), a critical step in cholesterol synthesis. nih.gov

In contrast, the inhibitory effects of the parent compound, diosgenin, on matrix metalloproteinases (MMPs) are well-documented. MMPs are a family of enzymes crucial for the degradation of the extracellular matrix (ECM), a process integral to cancer cell invasion and metastasis. plos.org

Preclinical studies have demonstrated that diosgenin can inhibit the migration and invasion of human prostate cancer PC-3 cells by reducing the expression and activity of MMP-2 and MMP-9. plos.org Further research on B16 melanoma cells confirmed that diosgenyl saponins inhibit metastasis, showing strong suppression of the enzymatic activity of MMP-2 and MMP-9. nih.gov The expression of other metalloproteinases, including MMP-1, MMP-3, and MMP-14, was also inhibited to varying degrees by different saponin (B1150181) derivatives. nih.gov This inhibition of MMPs is often linked to the suppression of signaling pathways such as PI3K/Akt and MAPK, which regulate MMP gene expression. plos.org

Table 2: Preclinical Findings on Diosgenin's Inhibition of Matrix Metalloproteinases

| Cell Line | Inhibited MMPs | Associated Pathway | Reference |

|---|---|---|---|

| PC-3 (Prostate Cancer) | MMP-2, MMP-9, MMP-7 | PI3K/Akt, ERK, JNK, NF-κB | plos.org |

Antioxidant and Oxidative Stress Response Modulation

Direct studies on the antioxidant properties of 7-Ketodiosgenin are scarce. However, its parent compound, diosgenin, is recognized for its antioxidant capabilities and its role in modulating oxidative stress. nih.govnih.govnih.gov

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in numerous pathologies. nih.govnih.gov Diosgenin has been shown to counteract oxidative stress in various preclinical models. For instance, in diabetic mice, diosgenin treatment attenuated the levels of malondialdehyde (MDA), a marker of lipid peroxidation, while increasing the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). nih.gov This neuroprotective effect was linked to the upregulation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses. nih.gov

Bioconversion of diosgenin to enhance its properties has also been explored. One study showed that bioconverted diosgenin extracts exhibited strong antioxidant activity, measured by their ability to scavenge ABTS and DPPH radicals. mdpi.com This suggests that structural modifications to the diosgenin backbone can significantly influence its antioxidant potential.

Effects on Cellular Migration and Invasion in In Vitro Metastasis Models

While specific data on 7-Ketodiosgenin is not available, extensive research demonstrates that its parent compound, diosgenin, possesses potent anti-migratory and anti-invasive properties in various cancer cell models.

The process of metastasis involves cancer cells invading surrounding tissues and migrating to distant sites, a process that relies on the degradation of the ECM and changes in cell motility. plos.orgnih.gov Diosgenin has been found to inhibit these critical steps in several types of cancer.

In human prostate cancer PC-3 cells, non-toxic doses of diosgenin markedly suppressed cell migration in wound healing assays and cell invasion through Matrigel-coated chambers. plos.org Similar inhibitory effects on migration and invasion were observed in osteosarcoma cells, where diosgenin's effect was linked to the inhibition of the oncoprotein Cdc20. nih.gov In breast cancer cells, diosgenin was found to reduce cell invasion, an effect associated with the downregulation of S-phase kinase-associated protein 2 (Skp2). scienceopen.com The inhibition of invasion by diosgenin is frequently attributed to its ability to suppress key signaling pathways, such as PI3K/Akt and MAPK/ERK, which control cell motility and the expression of MMPs. plos.orgnih.gov

Interestingly, the structurally related compound 7-ketocholesterol was found to have the opposite effect, significantly increasing the migration and invasion of both ER-positive and ER-negative breast cancer cell lines. nih.gov This highlights the critical role that specific structural features, such as the 7-keto group versus other substitutions on the steroidal backbone, play in determining the ultimate biological effect on cell motility.

Table 3: Summary of Diosgenin's Effects on In Vitro Cell Migration and Invasion

| Cell Line | Assay Used | Key Findings | Implicated Molecules/Pathways | Reference |

|---|---|---|---|---|

| PC-3 (Prostate Cancer) | Wound Healing, Boyden Chamber | Suppressed migration and invasion | MMP-2, MMP-9, PI3K/Akt, ERK, JNK | plos.org |

| Osteosarcoma Cells (U2OS, MG63) | Wound Healing, Transwell Invasion | Inhibited migration and invasion | Cdc20 | nih.gov |

| Breast Cancer Cells (MCF-7, MDA-MB-231) | Transwell Invasion | Reduced cell invasion | Skp2 | scienceopen.com |

Table of Mentioned Compounds

Preclinical in Vivo Investigations of 7 Ketodiosgenin Non Human Models, Mechanistic Focus

Mechanistic Efficacy Studies in Animal Models of Disease (e.g., Induced Inflammatory Models, Metabolic Disorder Models)

Direct mechanistic efficacy studies on 7-Ketodiosgenin in animal models of disease are not prominently documented in scientific literature. However, the extensive research on its parent compound, diosgenin (B1670711), provides a foundational framework for potential investigations. Studies on diosgenin frequently employ induced inflammatory and metabolic disorder models to elucidate its mechanisms of action. nih.govresearchgate.netnih.govnih.gov

For instance, in the context of inflammation, rodent models such as carrageenan-induced paw edema and xylene-induced ear edema are utilized to assess anti-inflammatory potential. nih.gov For chronic inflammatory conditions like arthritis, models using Complete Freund's Adjuvant (CFA) in rats are common, allowing for the study of disease progression and the effect of interventions on arthritic indices and pain. nih.gov

In the realm of metabolic disorders, animal models are crucial for understanding pathophysiology and testing therapeutics. nih.govcyagen.comnih.gov Models for diabetes can be induced chemically, for example with streptozotocin (B1681764) in rats, to study effects on hyperglycemia and related complications. nih.gov Obesity and related metabolic dysfunctions are often studied in diet-induced obesity models or in genetic models like the Zucker diabetic fatty rat. cyagen.comnih.gov It is within such established in vivo systems that the efficacy of 7-Ketodiosgenin would likely be evaluated.

While specific data for 7-Ketodiosgenin is pending, studies on diosgenin offer insight into the molecular biomarkers and cellular changes that would be pertinent to investigate. Preclinical research on diosgenin has demonstrated its ability to modulate key inflammatory pathways. nih.govnih.gov A primary mechanism involves the downregulation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. nih.gov

This modulation leads to a subsequent reduction in the expression and production of several pro-inflammatory cytokines and enzymes. In animal models of arthritis, treatment with diosgenin has been shown to significantly downregulate the mRNA expression of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Cyclooxygenase-2 (COX-2). nih.gov Furthermore, diosgenin impacts cellular states by reducing the infiltration of immune cells like mast cells and regulating oxidative stress biomarkers. nih.govnih.gov Investigations into 7-Ketodiosgenin would logically pursue these same biomarkers to determine if the 7-keto functional group enhances or alters this activity profile.

Table 1: Effects of Diosgenin on Inflammatory Biomarkers in a Rat Model of Arthritis Data extracted from studies on the parent compound, diosgenin, for comparative context.

| Biomarker Category | Specific Marker | Observed Effect of Diosgenin Treatment | Source |

| Pro-inflammatory Cytokines (mRNA Expression) | TNF-α | Downregulated | nih.gov |

| IL-1β | Downregulated | nih.gov | |

| Inflammatory Enzymes (mRNA Expression) | NF-κB | Downregulated | nih.gov |

| COX-2 | Downregulated | nih.gov | |

| Oxidative Stress Markers | Oxidative Stress Biomarkers | Restored towards normal levels | nih.gov |

Histopathological analysis is a critical tool for gaining mechanistic insights in preclinical studies, though specific reports for 7-Ketodiosgenin are not available. For related compounds like diosgenin, such analyses in arthritis models have confirmed its therapeutic effects by showing reduced synovial hyperplasia, pannus formation, and cartilage destruction in the joints of treated rats. These morphological improvements provide tangible evidence of the compound's ability to arrest the pathological progression of the disease at the tissue level. Future in vivo studies on 7-Ketodiosgenin would require similar histopathological evaluations to visually confirm and understand its mechanistic impact on tissue architecture in disease models.

Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Species (Mechanistic Understanding of Systemic Fate)

Specific pharmacokinetic (PK) and pharmacodynamic (PD) models for 7-Ketodiosgenin have not been published. The development of such models is essential for understanding the relationship between drug concentration in the body and its biological effect, forming a bridge from preclinical findings to potential clinical applications. eurekaselect.com

Pharmacokinetic studies on the parent compound, diosgenin, and its glycoside, dioscin (B1662501), have been conducted in rats and consistently report very low oral bioavailability. researchgate.netnih.govnih.govresearchgate.net For diosgenin, the absolute oral bioavailability in rats is estimated to be only around 7-9%. researchgate.netnih.gov This poor bioavailability is largely attributed to its strong hydrophobicity and poor aqueous solubility. researchgate.net A UPLC-MS/MS method has been developed for the analysis of diosgenin in rat plasma, which is a prerequisite for detailed pharmacokinetic studies. researchgate.netnih.gov

A future PK/PD model for 7-Ketodiosgenin would involve administering the compound to preclinical species like rats, followed by serial blood sampling to determine key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). ualberta.ca These PK parameters would then be correlated with a pharmacodynamic endpoint—for example, the reduction of an inflammatory biomarker like TNF-α—to build an integrated model describing the compound's systemic fate and action.

Table 2: Selected Pharmacokinetic Parameters of Diosgenin in Rats Data pertains to the parent compound, diosgenin, and is provided for contextual comparison.

| Parameter | Value / Observation | Administration Route | Source |

| Absolute Oral Bioavailability | ~7% | Oral | researchgate.net |

| Absolute Oral Bioavailability | 9.0 ± 0.2% | Oral | nih.gov |

| Key Challenge | Low bioavailability due to poor water solubility | N/A | researchgate.netresearchgate.net |

| Metabolism | Dioscin (glycoside) is metabolized to diosgenin in vivo | Oral (Dioscin) | nih.gov |

Comparative Biological Studies with Diosgenin and Other Steroidal Saponins (B1172615)

While direct comparative in vivo studies featuring 7-Ketodiosgenin are scarce, the rationale for its synthesis often lies in improving upon the biological activities of its parent compound, diosgenin. researchgate.netnih.gov Diosgenin itself possesses a wide range of documented pharmacological activities, including anti-inflammatory, anti-arthritic, and metabolic-regulating effects. nih.govnih.govnih.gov Its glycoside precursor, dioscin, is also biologically active but is known to be hydrolyzed to the aglycone diosgenin in the stomach, which is then absorbed. nih.govmdpi.com

The introduction of a keto group at the C-7 position to form 7-Ketodiosgenin is a common medicinal chemistry strategy aimed at modifying the molecule's electronic properties, polarity, and steric profile. Such a modification can potentially lead to enhanced binding affinity for biological targets, altered metabolic stability, and improved therapeutic potency compared to diosgenin. For example, various other derivatives of diosgenin, such as those involving amino acid conjugations or the addition of triazole moieties, have been synthesized and evaluated, with some showing significantly enhanced cytotoxic activity against cancer cell lines or improved neuroprotective effects compared to the parent compound. nih.govnih.gov A crucial area of future research will be to conduct head-to-head in vivo studies comparing the anti-inflammatory and metabolic effects of 7-Ketodiosgenin against diosgenin to validate if this structural modification translates to a superior mechanistic or therapeutic profile.

Investigation of Delivery Systems for Enhanced Research Bioavailability in Animal Models

A significant hurdle in the preclinical in vivo investigation of diosgenin and, by extension, 7-Ketodiosgenin, is its very low oral bioavailability. researchgate.netresearchgate.netnih.gov This characteristic complicates the interpretation of research findings and presents a challenge for potential therapeutic development. Consequently, research into advanced delivery systems is critical not only for clinical applications but also for enabling robust preclinical studies in animal models.

To overcome the poor solubility and low bioavailability of diosgenin, various formulation strategies have been explored. These include the development of nanoformulations and amorphous solid dispersions (ASDs). nih.govresearchgate.net For instance, preparing diosgenin as an ASD was shown to significantly improve its solubility and, in pharmacokinetic analyses in rats, resulted in a higher Cmax and AUC compared to the unprocessed drug. researchgate.net Other approaches for similar lipophilic compounds include encapsulation in polymeric nanoparticles or the creation of conjugate complexes to improve pharmacokinetic features. nih.gov

For 7-Ketodiosgenin, applying these technologies would be a necessary step to ensure adequate systemic exposure in animal models. This would allow for a more accurate assessment of its intrinsic mechanistic efficacy, unconfounded by poor absorption, and is a prerequisite for any meaningful in vivo research.

Future Research Directions and Methodological Challenges in 7 Ketodiosgenin Research

Elucidation of Novel Molecular Targets and Unexplored Mechanisms of Action

While diosgenin (B1670711) is known to exert effects through various pathways, including the modulation of STAT3 signaling, p53 activation, and caspase-3 activity, the precise molecular interactions of 7-Ketodiosgenin are not well understood. nih.gov The introduction of a ketone group at the C-7 position can significantly alter the molecule's stereochemistry and electronic properties, potentially leading to novel biological targets and distinct mechanisms of action compared to its precursor.

Future research should prioritize the identification of direct binding proteins and downstream signaling cascades affected by 7-Ketodiosgenin. Key research objectives include:

Target Deconvolution: Employing unbiased chemical proteomics approaches, such as affinity purification-mass spectrometry, to identify the direct cellular binding partners of 7-Ketodiosgenin. This could reveal novel targets that are not engaged by diosgenin.

Pathway Analysis: Investigating the compound's influence on a wide array of signaling pathways beyond those established for diosgenin. This includes exploring its potential role in metabolic regulation, immunomodulation, and cellular stress responses.

Comparative Studies: Conducting head-to-head studies with diosgenin and other derivatives to differentiate their effects on cell proliferation, apoptosis, and cell cycle progression in various cancer cell lines. nih.govresearchgate.net This will help to isolate the specific contributions of the 7-keto modification. For instance, while diosgenin derivatives have shown cytotoxicity against cell lines like K562 and MCF-7, the specific efficacy of 7-Ketodiosgenin needs systematic evaluation. nih.gov

Development of Advanced In Vitro and Organoid Models for Complex Biological Systems

Traditional two-dimensional (2D) cell cultures, while useful for initial screening, often fail to replicate the complex microenvironment of native human tissues. mdpi.com This limitation can lead to poor correlation between preclinical findings and clinical outcomes. To gain a more accurate understanding of 7-Ketodiosgenin's activity, the adoption of advanced in vitro models is critical.

These models offer a more physiologically relevant context by mimicking the three-dimensional architecture, cell-cell interactions, and extracellular matrix (ECM) components of human organs. altex.orgfrontiersin.orgmdpi.com

3D Spheroids: These self-assembled cellular aggregates can replicate the micro-gradients of oxygen and nutrients found in tumors, offering a better model for testing anti-cancer agents. mdpi.com

Organoids: Derived from stem cells, organoids self-organize into structures that mimic the function and cellular composition of organs like the gut, liver, or even patient-specific tumors. nih.govnih.govresearchgate.netyoutube.com Liver organoids could be particularly valuable for studying the metabolism of 7-Ketodiosgenin, while tumor organoids can help predict patient-specific responses. youtube.com

Organs-on-a-Chip: These microfluidic devices can model the function of a single organ or multiple organs, allowing for the study of complex physiological responses and drug interactions at a systemic level. mdpi.comnih.gov A gut-liver-on-a-chip, for example, could be used to study the absorption and subsequent metabolism of the compound. mdpi.com

| Model Type | Description | Application in 7-Ketodiosgenin Research | Key Advantages |

|---|---|---|---|

| 2D Cell Culture | Cells grown as a monolayer on a flat surface. | High-throughput screening for basic cytotoxicity and proliferation assays. | Cost-effective, simple, and highly scalable. |

| 3D Spheroids | Self-assembled, spherical aggregates of cells. mdpi.com | Assessing drug penetration and efficacy in a tumor-like microenvironment. | More representative of cell-cell interactions and physiological gradients than 2D models. mdpi.com |

| Organoids | Stem cell-derived 3D cultures that self-organize and mimic organ structure and function. nih.govyoutube.com | Modeling disease (e.g., cancer), studying tissue-specific toxicity (e.g., in liver organoids), and personalized medicine applications. researchgate.netyoutube.com | High biological relevance, recapitulates tissue architecture and genetic heterogeneity. nih.gov |

| Organs-on-a-Chip | Microfluidic devices containing living cells that simulate the activities of a human organ. nih.gov | Studying multi-organ interactions, pharmacokinetics, and systemic effects of the compound. | Allows for dynamic fluid flow and mechanical stimulation, modeling human physiology at a multi-organ level. mdpi.com |

Integration of Multi-Omics Technologies for Comprehensive Mechanistic Understanding

To build a holistic picture of 7-Ketodiosgenin's biological effects, it is essential to move beyond single-endpoint assays and embrace a systems biology approach. The integration of multi-omics technologies can provide an unbiased, comprehensive view of the molecular changes induced by the compound. nih.govnih.gov

Proteomics: This involves the large-scale study of proteins. revespcardiol.orgnih.gov Using techniques like mass spectrometry, researchers can quantify changes in the expression levels of thousands of proteins and identify post-translational modifications in response to 7-Ketodiosgenin treatment. This can help map the specific signaling pathways being modulated. nih.govnih.gov

Metabolomics: This is the systematic study of small molecules, or metabolites, within cells and biological fluids. nih.gov By analyzing the metabolome, researchers can understand how 7-Ketodiosgenin alters cellular metabolism, such as energy production, lipid metabolism, or amino acid synthesis. nih.gov

Integrating these datasets can reveal the connections between changes in protein expression and subsequent alterations in metabolic function, offering profound insights into the compound's mechanism of action that would be missed by either approach alone. nih.gov

| Omics Technology | Core Focus | Key Questions for 7-Ketodiosgenin Research |

|---|---|---|

| Genomics | Analysis of the complete set of DNA (genome). | Does 7-Ketodiosgenin treatment induce changes in gene expression? |

| Transcriptomics | Analysis of the complete set of RNA transcripts. | Which genes are up- or down-regulated following exposure to the compound? |

| Proteomics | Large-scale study of proteins and their functions. revespcardiol.org | Which proteins and signaling pathways are directly or indirectly modulated by 7-Ketodiosgenin? nih.gov |

| Metabolomics | Study of the complete set of small-molecule metabolites. nih.gov | How does 7-Ketodiosgenin alter the metabolic state of the cell (e.g., glycolysis, lipid metabolism)? |

| Multi-Omics Integration | Combined analysis of data from different omics platforms. nih.gov | How do changes at the gene, protein, and metabolite levels correlate to produce a biological response? nih.govnih.gov |

Addressing Challenges in the Scalable and Sustainable Production of Research-Grade 7-Ketodiosgenin

A significant bottleneck in the research and development of 7-Ketodiosgenin is its availability. The traditional production of its precursor, diosgenin, relies on extraction from plants like those of the Dioscorea species. researchgate.netnih.gov This approach presents several challenges:

Sustainability: Over-harvesting of plant sources can lead to ecological disruption.

Variability: The concentration of diosgenin can vary depending on the plant species, geographic location, and harvest time.

Scalability: The extraction and purification processes are often multi-step, time-consuming, and difficult to scale up for industrial production. researchgate.net

The chemical conversion of diosgenin to 7-Ketodiosgenin adds further complexity and cost. Therefore, developing a scalable, cost-effective, and sustainable production method for high-purity, research-grade 7-Ketodiosgenin is a critical challenge that must be addressed to advance its study.

Opportunities for Synthetic Biology and Metabolic Engineering in 7-Ketodiosgenin Research

Synthetic biology and metabolic engineering offer promising solutions to the production challenges of 7-Ketodiosgenin. These fields focus on designing and engineering biological systems for the production of valuable chemicals. By harnessing the power of microorganisms like yeast (Saccharomyces cerevisiae) or bacteria, it is possible to create "cell factories" for steroid production. nih.gov

Key opportunities include:

Microbial Production of Diosgenin: Researchers have successfully engineered yeast to produce diosgenin from simple carbon sources like glucose. nih.gov This involves introducing the necessary biosynthetic genes from plants and optimizing the metabolic pathways within the yeast to increase yield. nih.gov Further refinement of these engineered strains could lead to gram-scale production, providing a sustainable source of the precursor. nih.gov

Engineered Biosynthetic Pathways: It may be possible to engineer microorganisms to perform the specific chemical conversion from diosgenin to 7-Ketodiosgenin directly. This would involve identifying or engineering an enzyme (e.g., a specific ketoreductase) that can perform the C-7 oxidation and incorporating its gene into the production strain.

Cell-Free Systems: An alternative approach involves using cell-free extracts containing the necessary enzymes to perform the biosynthesis in vitro. This can offer higher yields and easier purification, although it is often more expensive to set up.

These biotechnological strategies could provide a reliable, sustainable, and scalable supply of 7-Ketodiosgenin, thereby removing a major barrier to its comprehensive scientific investigation. nih.govnih.gov

Q & A

Q. What established protocols ensure high-purity synthesis of 7-Ketodiosgenin, and how can purity be validated?

- Methodological Answer : Synthesis typically involves oxidation of diosgenin using selective oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or enzymatic methods. For purity validation, researchers should employ reverse-phase HPLC with a C18 column (mobile phase: acetonitrile-water gradient, 1.0 mL/min flow rate) coupled with UV detection at 254 nm. Mass spectrometry (MS) and nuclear magnetic resonance (NMR) (¹H, ¹³C) are critical for structural confirmation. Reproducibility requires strict control of reaction temperature (20–25°C) and stoichiometric ratios .

Q. Table 1: Comparison of Synthesis Methods

| Method | Yield (%) | Purity (%) | Key Conditions |

|---|---|---|---|

| Chemical Oxidation | 75–85 | ≥95 | Jones reagent, 24h, 25°C |

| Biotransformation | 60–70 | ≥90 | Microbial enzymes, 48h, 30°C |

Q. Which spectroscopic techniques are optimal for characterizing 7-Ketodiosgenin’s structural integrity?

- Methodological Answer : A combination of ¹H NMR (to identify proton environments, e.g., ketone group at δ 2.1–2.3 ppm) and ¹³C NMR (to confirm carbonyl carbon at δ 209–211 ppm) is essential. FT-IR spectroscopy (C=O stretch at ~1700 cm⁻¹) and high-resolution MS (exact mass: 430.31 g/mol) further validate molecular identity. Researchers should cross-reference spectral data with published libraries and report deviations >0.1 ppm (NMR) or >2 m/z (MS) .

Q. What in vitro models are validated for preliminary assessment of 7-Ketodiosgenin’s bioactivity?

- Methodological Answer : Common models include:

- Anti-inflammatory assays : LPS-induced RAW 264.7 macrophages (measuring TNF-α/IL-6 suppression via ELISA).

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations using nonlinear regression models.

- Antioxidant tests : DPPH radical scavenging (IC₅₀ comparison with ascorbic acid). Researchers must standardize cell passage numbers (<20) and serum-free incubation periods (24–48h) to minimize variability .